![molecular formula C16H14ClNO3 B5708632 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5708632.png)
2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate, also known as CBAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate is not yet fully understood. However, it is believed to act as a reactive oxygen species (ROS) scavenger, protecting cells from oxidative damage. This compound may also inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties, protecting cells from oxidative stress. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate is its fluorescent properties, which make it useful as a probe for detecting oxidative stress in biological systems. However, this compound has a relatively low yield in its synthesis process, which can make it difficult to obtain in large quantities for use in experiments.
Direcciones Futuras
There are several future directions for research on 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate. One area of interest is its potential as an antitumor agent, with further studies needed to determine its efficacy in vivo. This compound could also be further developed as a fluorescent probe for measuring oxidative stress in vivo. Additionally, research could focus on optimizing the synthesis process of this compound to increase its yield and availability for use in experiments.
In conclusion, this compound is a chemical compound with potential applications in various scientific research areas. Its fluorescent properties and potential as an antioxidant and antitumor agent make it an interesting subject for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate involves a multistep process that starts with the reaction of 4-chlorobenzylamine with phosgene to form 4-chlorobenzyl isocyanate. This intermediate is then reacted with 2-aminophenyl acetate to produce this compound. The overall yield of the synthesis is around 40%.
Aplicaciones Científicas De Investigación
2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate has shown potential in various scientific research applications. One of the main areas of interest is its use as a fluorescent probe for detecting and measuring oxidative stress in biological systems. This compound has also been studied for its potential as an antitumor agent, with promising results in vitro.
Propiedades
IUPAC Name |
[2-[(4-chlorophenyl)methylcarbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11(19)21-15-5-3-2-4-14(15)16(20)18-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQAHNJGKQJRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)

![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)
![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)


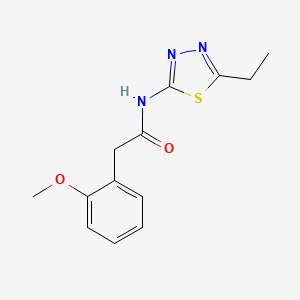
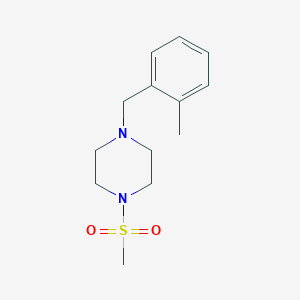
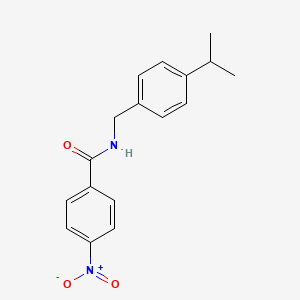
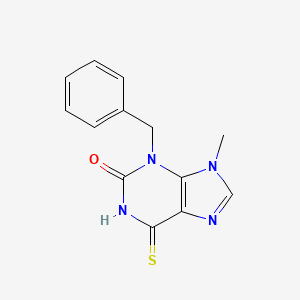
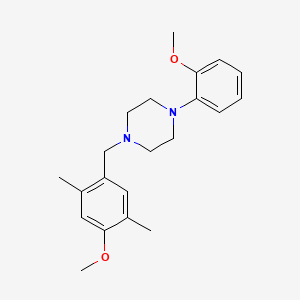
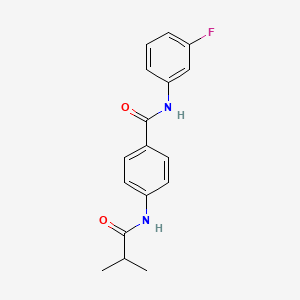
![1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5708626.png)